Nonoxynol-9
Overview
Description
Nonoxynol-9 (N-9) is a vaginal spermicide used for non-hormonal contraception in conjunction with other modes of contraception . It is a typical surfactant that immobilizes, inactivates, damages, and/or kills sperms without eliciting systemic effects . It has been in use for more than 30 years as an over-the-counter (OTC) drug in creams, gels, foams, and condom lubricants .
Synthesis Analysis
Mono-iodinated this compound was synthesized in addition to the radiolabeled derivative incorporating iodide-125 . More details about the synthesis process can be found in the referenced paper .
Molecular Structure Analysis
This compound has a molecular weight of 616.8235 and a chemical formula of C33H60O10 . The individual peaks within each cluster show parent peak increases associated with elongation by a subsequent ethylene oxide repeat .
Chemical Reactions Analysis
This compound has several impacts on sperm due to its potency in reducing sperm motility and cervical mucus penetration . It has been confirmed to damage the structures of sperm, as well as other organelles like acrosome and mitochondria .
Physical And Chemical Properties Analysis
This compound is completely soluble in water . More detailed physical and chemical properties can be found in the referenced safety data sheet .
Scientific Research Applications
Antimicrobial Activity
Nonoxynol-9 (N-9) has been studied for its antimicrobial properties. It was found to have antichlamydial activity, as observed in in vitro studies involving HeLa 229 cells and monkey cervical epithelial cells infected with Chlamydia trachomatis. These studies indicate N-9's potential as an antimicrobial agent, although its toxicity to cervical cells raises concerns about its prolonged use (Patton, Wang, & Kuo, 1992).
Vaginal Microbicide Potential
Research has also explored N-9's role as a vaginal microbicide for preventing sexually transmitted infections (STIs). In vitro studies showed its ability to inactivate various STIs, including Neisseria gonorrhoeae, Chlamydia trachomatis, and HIV-1. These findings suggest that N-9 might be effective in preventing STIs, but concerns about its potential toxicity and lack of efficacy in certain cases have been noted (Richardson, 2002).
Effects on Vaginal and Cervical Mucosa
The effects of frequent N-9 use on vaginal and cervical mucosa have been a subject of investigation. Studies revealed that high-frequency use could cause epithelial disruption in these areas, though without causing symptoms that prompted discontinuation of use. This highlights the importance of considering the local toxicity of N-9 in different use schedules (Niruthisard, Roddy, & Chutivongse, 1991).
In Vitro Antiviral Activity
This compound has demonstrated antiviral activity in vitro, particularly against enveloped viruses. This aspect of N-9 suggests its potential use in preventing viral infections, though the specific scope and effectiveness in vivo need further exploration (Barbi, Bertoli, & Miceli, 1987).
Mechanism of Action
Target of Action
Nonoxynol-9, also known as Nonoxynol (n=9), Nonoxynol 9, Tergitol NP-9, or Delfen, is primarily used as a spermicide . Its primary targets are the sperm cells , specifically the acrosomal membranes of the sperm .
Mode of Action
This compound acts as a surfactant and interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction results in the lysis of the sperm membranes ; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .
Biochemical Pathways
This compound triggers apoptosis in endometrial explants, mediated upstream via FAS and FASLG, followed by CASP3 activation leading to final cell death . It appears that other factors besides caspases are also involved in the this compound-induced apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rabbits. After vaginal administration, a mean peak concentration of 4.87 ± 0.37 ng/mL was observed at 1 hour post-administration . The plasma concentration decreased rapidly and was eliminated with a terminal half-life of 1.45 ± 0.07 hours .
Result of Action
The primary result of this compound’s action is the immobilization and death of sperm cells , rendering them incapable of fertilization . This is achieved through the disruption of the sperm cell membranes .
Action Environment
This compound is typically used in a vaginal environment, where it acts locally without eliciting systemic effects . . For instance, it has been found that frequent vaginal doses of this compound can cause some damage to cells in the vagina, but small, infrequent vaginal doses appear to cause little or no damage . Furthermore, even low doses or infrequent use of this compound can cause damage when used rectally, likely increasing susceptibility to HIV/STIs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNMEQMRUMQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858720 | |
Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
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Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, YELLOW LIQUID. | |
Record name | Nonoxynol-9 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
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Record name | NONOXYNOL-9 | |
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Boiling Point |
250 °C | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
197 °C (closed cup), 197 °C c.c. | |
Record name | Nonoxynol-9 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate | |
Record name | Nonoxynol-9 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
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Density |
For Igepol CO-630: 1.06 at 25 °C/4 °C | |
Record name | Nonoxynol-9 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Relative vapor density (air = 1): >1 | |
Record name | NONOXYNOL-9 | |
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Mechanism of Action |
Nonoxynol-9 interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm. The sperm membranes are lysed; the acrosome, neck and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death. | |
Record name | Nonoxynol-9 | |
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Color/Form |
Almost colorless liquid | |
CAS RN |
14409-72-4, 26571-11-9, 26027-38-3 | |
Record name | Nonaethylene glycol p-nonylphenyl ether | |
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Record name | Nonoxynol-9 | |
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Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)- | |
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Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nonoxynol-9 | |
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Record name | Nonoxynol-9 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
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Melting Point |
6 °C | |
Record name | NONOXYNOL-9 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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